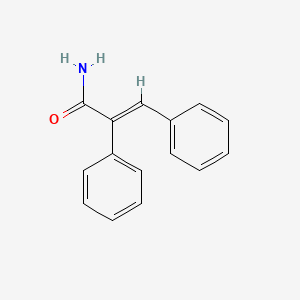

α-Phenyl-trans-Zimtsäureamid

Übersicht

Beschreibung

Alpha-Phenyl-trans-cinnamamide is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality alpha-Phenyl-trans-cinnamamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Phenyl-trans-cinnamamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

α-Phenyl-trans-Zimtsäureamid: Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Untersuchungen zeigen, dass bestimmte Derivate eine signifikante Aktivität gegen pathogene Pilze und Bakterien aufweisen. Beispielsweise zeigte Derivat 6 eine potente antimykotische Aktivität, was darauf hindeutet, dass das Vorhandensein eines Butylsubstituenten die biologische Reaktion verstärkt . Zusätzlich zeigte Verbindung 18 bemerkenswerte antibakterielle Eigenschaften, insbesondere gegen S. aureus, wobei das Vorhandensein einer Isopropylgruppe für diese Aktivität entscheidend ist .

Synergistische Effekte mit Antibiotika

Diese Verbindungen wurden auch auf ihre synergistischen Effekte mit konventionellen Antibiotika untersucht. Verbindung 18 zeigte in Kombination mit Amoxicillin eine additive Wirkung gegen Bakterienstämme, was auf ein Potenzial für diese Verbindungen hindeutet, in Verbindung mit bestehenden antimikrobiellen Mitteln verwendet zu werden, um deren Wirksamkeit zu verbessern .

Studien zum Wirkmechanismus

Der Wirkmechanismus von This compound-Derivaten war Gegenstand des Interesses. Es wurde festgestellt, dass Verbindungen direkt mit Ergosterol in der Pilzzellmembran und mit der bakteriellen Zellwand interagieren, was Einblicke in ihre antimikrobielle Wirkung liefert .

Entzündungshemmende und schmerzlindernde Aktivitäten

Einige Zimtsäureamid-Derivate, einschließlich derer, die von This compound abgeleitet sind, haben entzündungshemmende und schmerzlindernde Eigenschaften gezeigt. Diese Aktivitäten machen sie zu potenziellen Kandidaten für die Entwicklung neuer Therapeutika zur Behandlung von Entzündungen und Schmerzen .

Enzymatische Synthese

Die enzymatische Synthese von Zimtsäureamid-Derivaten wurde hinsichtlich ihrer Effizienz und Wirtschaftlichkeit untersucht. Eine Studie zeigte eine hocheffiziente Methode zur Synthese von Zimtsäureamiden aus Methylzimtsäuren und Phenylethylaminen, katalysiert durch Lipozyme® TL IM unter kontinuierlichen Mikroreaktoren. Diese Methode bietet eine schnelle und wirtschaftliche Strategie für die Synthese von Zimtsäureamid-Derivaten für die Forschung zur Arzneimittelwirkung .

Aktivierung des Nrf2-Signalwegs

Forschungen an N-Phenylzimtsäureamid-Derivaten haben gezeigt, dass diese den nuklearen Faktor (erythroid-derived 2)-like 2 (Nrf2)-Signalweg aktivieren können. Dieser Signalweg ist entscheidend für zelluläre Abwehrmechanismen gegen oxidativen Stress und Entzündungen, was diese Derivate für Studien im Zusammenhang mit oxidativen Stress-bedingten Erkrankungen bedeutsam macht .

Wirkmechanismus

Target of Action

Alpha-Phenyl-trans-cinnamamide (APTC) has been found to interact with several targets. It has been shown to have antimicrobial activity , and it also exhibits α-glucosidase inhibitory activity . The primary targets of APTC are therefore the microorganisms in the case of its antimicrobial activity, and the α-glucosidase enzyme in the case of its inhibitory activity .

Mode of Action

APTC interacts with its targets in different ways depending on the target. In the case of its antimicrobial activity, APTC directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to the death of the microorganism .

For its α-glucosidase inhibitory activity, APTC interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the activity of the enzyme, preventing the breakdown of complex carbohydrates into glucose .

Biochemical Pathways

The biochemical pathways affected by APTC are those related to the survival and proliferation of microorganisms and the breakdown of complex carbohydrates. By interacting with ergosterol and the cell wall, APTC disrupts the normal functioning of the microorganisms, leading to their death . By inhibiting α-glucosidase, APTC prevents the breakdown of complex carbohydrates into glucose, which can help control blood sugar levels .

Pharmacokinetics

Some cinnamamide derivatives have shown acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates

Result of Action

The result of APTC’s action is the death of microorganisms in the case of its antimicrobial activity , and the inhibition of α-glucosidase in the case of its inhibitory activity . This can lead to a decrease in the population of harmful microorganisms and a reduction in blood sugar levels, respectively .

Action Environment

The action of APTC can be influenced by various environmental factors. For instance, the synthesis of cinnamamides, including APTC, can be optimized under certain conditions, such as a specific substrate molar ratio and temperature . These factors can affect the yield of APTC and therefore its availability for interaction with its targets

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Alpha-Phenyl-trans-cinnamamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylic acid reductase from Neurospora crassa and ω-transaminase from Ochrobactrum anthropi . These interactions are essential for its biocatalytic synthesis and influence its biological activity. The nature of these interactions involves the reduction of carboxylic acids and transamination reactions, which are critical for the compound’s synthesis and function.

Cellular Effects

Alpha-Phenyl-trans-cinnamamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit antiproliferative activities against human breast cancer cell lines . This effect is likely due to its ability to interfere with cell signaling pathways that regulate cell growth and division. Additionally, alpha-Phenyl-trans-cinnamamide can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of alpha-Phenyl-trans-cinnamamide involves several key processes. At the molecular level, it exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, alpha-Phenyl-trans-cinnamamide has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function . These interactions are crucial for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Phenyl-trans-cinnamamide can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, alpha-Phenyl-trans-cinnamamide has been observed to maintain its biological activity over extended periods, although its stability may decrease under certain conditions . These temporal effects are important for understanding the compound’s potential as a therapeutic agent and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of alpha-Phenyl-trans-cinnamamide vary with different dosages in animal models. Research has shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. Additionally, at high doses, alpha-Phenyl-trans-cinnamamide may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These findings are crucial for determining the safe and effective use of the compound in clinical settings.

Metabolic Pathways

Alpha-Phenyl-trans-cinnamamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound is metabolized through pathways involving carboxylic acid reductase and ω-transaminase, which are essential for its synthesis and biological activity . These metabolic pathways are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of alpha-Phenyl-trans-cinnamamide within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions are crucial for its therapeutic potential and influence its efficacy in biological systems . Understanding the transport and distribution of alpha-Phenyl-trans-cinnamamide is important for optimizing its use in clinical applications.

Subcellular Localization

Alpha-Phenyl-trans-cinnamamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for its biological activity and therapeutic potential . Understanding the subcellular localization of alpha-Phenyl-trans-cinnamamide is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Eigenschaften

IUPAC Name |

(E)-2,3-diphenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H2,16,17)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOAFAPBGXLGME-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20432-29-5 | |

| Record name | alpha-Phenyl-trans-cinnamamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)